N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide
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Overview
Description
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting with a phenyl-substituted precursor, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced through a reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-methylbutanoyl)pyridine-4-carbohydrazide
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-propylbutanoyl)pyridine-4-carbohydrazide
Uniqueness
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties such as enhanced biological activity, improved stability, or unique reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H24N4O4/c1-3-15(4-2)21(29)26(24-20(28)16-10-12-23-13-11-16)18-14-19(27)25(22(18)30)17-8-6-5-7-9-17/h5-13,15,18H,3-4,14H2,1-2H3,(H,24,28) |
InChI Key |
WFJVHWRSCBBMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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